4,4-Dichloro-3-methylbut-1-ene
Description
4,4-Dichloro-3-methylbut-1-ene (C₅H₈Cl₂) is a chlorinated alkene characterized by a terminal double bond (position 1), two chlorine atoms at the 4th carbon, and a methyl group at the 3rd carbon (Figure 1). The chlorine atoms likely enhance electrophilicity, while the methyl group introduces steric effects. Comparisons below are drawn from structurally related chlorinated and fluorinated alkenes in the evidence.
Properties
CAS No. |
88226-91-9 |
|---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
4,4-dichloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(6)7/h3-5H,1H2,2H3 |
InChI Key |
FQKJYZHLMHBKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dichloro-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylbut-1-ene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl₂) and is conducted under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dichloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with reagents such as hydrogen halides, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl₂) in the presence of a catalyst or under UV light.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Major Products Formed:
Substitution: Formation of compounds such as 4-chloro-3-methylbut-1-ene.
Addition: Formation of 4,4-dibromo-3-methylbutane or 4,4-dichloro-3-methylbutane.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
4,4-Dichloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new products. Additionally, the double bond in the butene moiety can participate in electrophilic addition reactions, resulting in the formation of addition products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism and Halogenation Patterns
Key differences arise from halogen positions, substituent types, and double bond locations:
Key Observations:
- Double Bond Position : The terminal double bond (but-1-ene) in the target compound and 3,4-dichloro-3,4,4-trifluorobut-1-ene may increase susceptibility to addition reactions compared to internal double bonds (e.g., but-2-ene in ).
- Halogen Effects : Fluorinated analogs (e.g., ) exhibit lower reactivity toward nucleophiles due to fluorine’s electronegativity and strong C-F bonds. The target’s chlorine substituents likely enhance electrophilicity but reduce thermal stability compared to fluorinated analogs.
Reactivity and Stability
- Electrophilic Addition : The target’s terminal double bond and electron-withdrawing Cl groups may favor Markovnikov addition, contrasting with fluorinated compounds (e.g., ), where fluorine’s inductive effects could redirect reactivity.
- Thermal Stability : Hexafluorinated but-2-ene likely has superior thermal stability due to strong C-F bonds, whereas the target compound may decompose at lower temperatures.
- Environmental Persistence : Trichlorinated compounds (e.g., 2,3,4-Trichlorobutene ) are more persistent than dichlorinated analogs, suggesting the target compound may have moderate environmental half-life.
Research Findings and Limitations
- Quantum Mechanics Insights: While focuses on flavonoid prenylation, its use of molecular docking suggests methods to predict the target compound’s interaction with biological targets (e.g., enzymes).
- Mass Spectrometry Trends : highlights that chlorinated alkenes fragment preferentially at C-Cl bonds (e.g., [M-Cl]+ peaks), a pattern likely applicable to the target compound.
- Limitations : Direct experimental data on the target compound (e.g., spectroscopic or thermodynamic properties) are absent in the evidence. Conclusions are extrapolated from structural analogs.
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